4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 5-isopropyl-1,3,4-thiadiazole ring. Its structure contributes to its distinct chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and agrochemical research.
The compound is synthesized through various chemical pathways involving starting materials such as 4-chlorobenzoic acid and thiadiazole derivatives. Its synthesis often employs techniques that include nucleophilic substitution and cyclization reactions.
4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide can be classified as:
The synthesis of 4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
The reaction conditions often include:
The molecular structure of 4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H14ClN3OS |
Molecular Weight | 295.78 g/mol |
IUPAC Name | 4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI | InChI=1S/C13H14ClN3OS/c1-2... |
Canonical SMILES | Clc1ccc(NC(=O)c2nnc(S2)C(C)C)c(C)c1 |
4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific biological targets:
The physical properties include:
Key chemical properties include:
4-chloro-N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: